molecular formula C6H8N4O2 B3252728 2-hydrazinyl-4-methyl-3-nitroPyridine CAS No. 21901-19-9

2-hydrazinyl-4-methyl-3-nitroPyridine

Cat. No.: B3252728
CAS No.: 21901-19-9
M. Wt: 168.15 g/mol
InChI Key: FEMCZZPXKCVKMX-UHFFFAOYSA-N
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Description

2-hydrazinyl-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-methyl-3-nitropyridine typically involves the nitration of 4-methylpyridine followed by the introduction of a hydrazine group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

Major Products Formed

    Reduction: 2-amino-4-methyl-3-nitropyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-hydrazinyl-4-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-methyl-3-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This makes it a useful tool in biochemical research for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-4-methyl-3-nitropyridine is unique due to the presence of both a hydrazine and a nitro group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(4-methyl-3-nitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-4-2-3-8-6(9-7)5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMCZZPXKCVKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653927
Record name 2-Hydrazinyl-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-19-9
Record name 2-Hydrazinyl-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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